molecular formula C11H8INO2 B2368118 2-Iodo-6-methoxyquinoline-3-carbaldehyde CAS No. 1401319-32-1

2-Iodo-6-methoxyquinoline-3-carbaldehyde

Cat. No. B2368118
CAS RN: 1401319-32-1
M. Wt: 313.094
InChI Key: AXEFHNZOHBXBNB-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxyquinoline-3-carbaldehyde is a chemical compound . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the molecular formula C9H7N . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains methoxy (-OCH3) and carbaldehyde (-CHO) functional groups .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants .

Scientific Research Applications

Chemistry and Synthesis

  • 2-Iodo-6-methoxyquinoline-3-carbaldehyde and its analogs have been studied for their unique chemical properties and applications in synthesizing various heterocyclic systems. For example, research on 2-chloroquinoline-3-carbaldehyde, a related compound, has contributed to the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).

Biological Evaluation

  • Analogous compounds, such as 2-chloroquinolin-3-yl ester derivatives synthesized from 2-chloroquinoline-3-carbaldehyde, have been evaluated for their biological activities. These compounds displayed significant antibacterial and antifungal activities against various species, including B. subtilis, S. aureus, and E. coli (Tabassum et al., 2014).

Pharmaceutical and Antimicrobial Properties

  • Investigations into similar quinoline derivatives have shown potential in pharmaceutical applications. For instance, the study of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones revealed interesting biological properties. These compounds demonstrated strong interactions with DNA and proteins, significant antioxidant activity, and in vitro cytotoxicity against certain cancer cell lines (Ramachandran et al., 2012).

Material Sciences and Corrosion Inhibition

  • In the field of material sciences, certain quinoline derivatives, such as 2,6-dichloroquinoline-3-carbaldehyde, have been explored for their corrosion inhibition properties. These compounds showed excellent inhibition capabilities for mild steel in acidic environments, with their effectiveness confirmed through electrochemical techniques and molecular dynamic simulations (Lgaz et al., 2017).

Potential Applications in Drug Discovery

  • The chemistry of related compounds like 2-chloroquinoline-3-carbaldehydes has been extensively researched for their potential in drug discovery. These studies often focus on the synthesis of novel derivatives with potential biological effects, such as inhibiting enzymes related to cancer complications (Ghanei et al., 2016).

Advanced Synthesis Techniques

  • Advanced synthesis techniques involving halogenated quinoline building blocks, like 3-fluoro-4-iodo-6-methoxyquinolines, have been developed for the efficient production of compounds useful in antimicrobial drug discovery (Flagstad et al., 2014).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on developing new synthesis protocols, exploring new reactions, and investigating the biological and pharmaceutical activities of quinoline derivatives .

properties

IUPAC Name

2-iodo-6-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEFHNZOHBXBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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